N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-11-6-8-12(9-7-11)23-16(25)14-10-22-24(15(14)17(19,20)21)13-4-2-1-3-5-13/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBKXYCDGGCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the development of new molecules for antimicrobial and anticancer drugs.
Mode of Action
CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality.
Biochemical Analysis
Biochemical Properties
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings undergo changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also includes any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that pyrazole derivatives can inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and inflammation.
Key Mechanisms:
- Aurora-A Kinase Inhibition : Studies have shown that certain pyrazole derivatives, including this compound, exhibit potent inhibition of Aurora-A kinase, a critical regulator of mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- CDK Inhibition : The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Inhibition of CDKs can result in reduced proliferation of cancer cells .
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound. The following table summarizes key findings from various research studies:
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
- MCF7 and A549 Cell Lines : In a comparative study, this compound was tested against MCF7 and A549 cell lines, showing notable cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in reducing tumor size and improving survival rates in xenograft models, further confirming its potential as an anticancer agent.
- Synergistic Effects : Recent investigations have explored the synergistic effects of combining this compound with other chemotherapeutic agents, indicating enhanced efficacy in inhibiting tumor growth compared to monotherapy .
Comparison with Similar Compounds
Trifluoromethyl vs. Thienylcarbonylamino
- N-(4-chlorophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide (CAS 301322-50-9) Structural Difference: Replaces the CF₃ group with a thienylcarbonylamino substituent. The electron-deficient CF₃ group in the parent compound enhances electrophilicity, which is absent in the thienyl derivative .
Trifluoromethyl vs. Pyridinyl
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Structural Difference: A pyridinyl group replaces CF₃, coupled with an ester moiety. However, the ester group is prone to hydrolysis, reducing metabolic stability compared to the carboxamide in the parent compound .
Variations in the Aromatic Substituents
4-Chlorophenyl vs. 4-Fluorophenyl
- N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide Structural Difference: Substitutes 4-chlorophenyl with 4-fluorophenyl and adds a trifluoromethylphenoxy group at position 4. Impact: Fluorine’s smaller size and higher electronegativity reduce steric hindrance but weaken halogen bonding compared to chlorine.
Chlorophenyl vs. Methoxy/Bromo Substituents
- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1) Structural Difference: Methoxy group at the para position of the phenyl ring. In contrast, the 4-chlorophenyl group in the parent compound offers moderate electron-withdrawing effects, balancing stability and reactivity .
Enzymatic Inhibition
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1435908-06-7)
Physicochemical and Pharmacokinetic Properties
| Property | Parent Compound | Thienyl Derivative | Fluorophenyl Analog |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.2 | 4.5 |
| Solubility (µg/mL) | 12.5 | 8.3 | 6.9 |
| **Metabolic Stability (t₁/₂) | >60 min | 45 min | 55 min |
- Key Observations :
- The parent compound’s CF₃ group balances lipophilicity (LogP ~3.8) and solubility.
- Thienyl and fluorophenyl analogs exhibit higher LogP, suggesting reduced aqueous solubility.
Q & A
Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step protocols involving:
- Cyclocondensation : Starting with phenylhydrazine and trifluoromethyl-substituted diketones or esters to form the pyrazole core .
- Carboxamide Formation : Reacting the pyrazole intermediate with 4-chlorophenyl isocyanate or via coupling agents like EDCl/HOBt .
- Regioselective Functionalization : Optimizing reaction conditions (e.g., solvent polarity, temperature) to control substituent positions, as trifluoromethyl groups influence steric and electronic effects .
Key Validation : Monitor reaction progress using TLC and intermediate characterization via H/C NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D structure, confirming regiochemistry of the trifluoromethyl and chlorophenyl groups .
- NMR Spectroscopy : F NMR identifies trifluoromethyl environments, while H NMR confirms aromatic proton splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- IR Spectroscopy : Detects carboxamide C=O stretches (~1650–1700 cm) and pyrazole ring vibrations .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
- Safety : Use PPE (gloves, goggles) due to potential irritancy from chlorophenyl and trifluoromethyl moieties. Consult SDS for specific hazards .
Advanced: How can synthesis yields be optimized for scale-up studies?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts for coupling reactions or phase-transfer catalysts for biphasic conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Data-Driven Approach : Design-of-experiment (DoE) models to identify critical parameters (e.g., temperature, stoichiometry) .
Advanced: How to resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR data with computational predictions (DFT for F chemical shifts) .
- Crystallographic Refinement : Use software like SHELXL to resolve disorder in trifluoromethyl groups or phenyl ring orientations .
- Dynamic NMR : Probe conformational flexibility at varying temperatures to explain anomalous splitting patterns .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Br, F) or methoxy groups at the 4-chlorophenyl position to assess electronic effects .
- In Vitro Assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization or SPR .
- Computational Docking : Map binding interactions (e.g., π-π stacking with trifluoromethyl) using AutoDock Vina .
Example : Replace the trifluoromethyl group with -CFH to study steric vs. electronic contributions .
Advanced: What computational methods are suitable for predicting physicochemical properties?
Methodological Answer:
- DFT Calculations : Predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces (EPS) to correlate with solubility .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/DMSO mixtures to guide formulation studies .
- QSAR Models : Use descriptors like LogP and topological polar surface area (TPSA) to forecast bioavailability .
Advanced: How to evaluate biological activity in disease-relevant models?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against COX-2 or MMP-9 using fluorogenic substrates .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- In Vivo Efficacy : Administer in rodent models of inflammation, monitoring biomarkers like TNF-α .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
